molecular formula C9H7ClN2 B184428 5-Chloro-2-methyl-1,8-naphthyridine CAS No. 1772-45-8

5-Chloro-2-methyl-1,8-naphthyridine

Cat. No. B184428
CAS RN: 1772-45-8
M. Wt: 178.62 g/mol
InChI Key: GLDRQEIMGVCUET-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-1,8-naphthyridine is a chemical compound with the CAS Number: 1772-45-8 . It has a molecular weight of 178.62 . It is a powder in physical form .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes 5-Chloro-2-methyl-1,8-naphthyridine, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The Inchi Code for 5-Chloro-2-methyl-1,8-naphthyridine is 1S/C9H7ClN2/c1-6-2-3-7-8 (10)4-5-11-9 (7)12-6/h2-5H,1H3 . The InChI key is GLDRQEIMGVCUET-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Chloro-2-methyl-1,8-naphthyridine is a powder in physical form . It has a molecular weight of 178.62 . The storage temperature is room temperature .

Scientific Research Applications

Medicinal Chemistry: Antibacterial Agents

5-Chloro-2-methyl-1,8-naphthyridine: derivatives have been explored for their antibacterial properties. The naphthyridine core is present in several antibacterial agents, including gemifloxacin . This compound’s structural motif is conducive to interacting with bacterial enzymes and disrupting their function, which is crucial in the development of new antibiotics.

Organic Synthesis: Multicomponent Reactions

In organic synthesis, multicomponent reactions (MCRs) are valuable for constructing complex molecules efficiently5-Chloro-2-methyl-1,8-naphthyridine can be synthesized through MCRs, which is significant for medicinal chemistry and chemical biology due to the ability to generate diverse molecular architectures .

Photochemistry: Light-Emitting Diodes

The naphthyridine compounds, including 5-Chloro-2-methyl-1,8-naphthyridine , find applications in photochemistry as components of light-emitting diodes (LEDs) . Their electronic properties make them suitable for use in devices that require stable and efficient light emission.

Materials Science: Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a type of solar cell that uses a photosensitive dye as the light-absorbing material5-Chloro-2-methyl-1,8-naphthyridine derivatives can serve as components in DSSCs due to their ability to absorb light and convert it into electrical energy .

Chemical Sensors: Molecular Sensing

The unique structure of 5-Chloro-2-methyl-1,8-naphthyridine allows it to be used in the development of molecular sensors. These sensors can detect the presence of specific molecules or ions, which is essential for environmental monitoring and diagnostics .

Supramolecular Chemistry: Host-Guest Systems

In supramolecular chemistry, host-guest systems are designed to create complexes that can selectively bind to certain substrates5-Chloro-2-methyl-1,8-naphthyridine can form part of self-assembly host-guest systems, which have potential applications in drug delivery and molecular recognition .

Pharmacology: Antihypertensive and Antiarrhythmic Drugs

Substituted naphthyridine compounds, including 5-Chloro-2-methyl-1,8-naphthyridine , have been used as antihypertensives and antiarrhythmics. Their interaction with biological targets can modulate blood pressure and heart rhythm, which is beneficial for treating cardiovascular diseases .

Agriculture: Herbicide Safeners

In the agricultural sector, 5-Chloro-2-methyl-1,8-naphthyridine derivatives can act as herbicide safeners. These compounds protect crops from the toxic effects of herbicides, ensuring the safety and efficacy of weed control measures .

Safety and Hazards

The safety information for 5-Chloro-2-methyl-1,8-naphthyridine includes several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-chloro-2-methyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-2-3-7-8(10)4-5-11-9(7)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDRQEIMGVCUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CC(=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483145
Record name 5-Chloro-2-methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1772-45-8
Record name 5-Chloro-2-methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-methyl-1,8-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of the product from Example 7c (320 mg, 2.0 mmol) in 6 mL of POCl3 was heated at 50° C. with stirring for 6 h. Cooled to room temperature and quenched by pouring into ice. Adjusted to pH 10 with NH4OH and extracted with CH2Cl2. Dried over Na2SO4′ filtered and concentrated under vacuum giving the title compound as a tan solid (322 mg, 90%).
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320 mg
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6 mL
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Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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